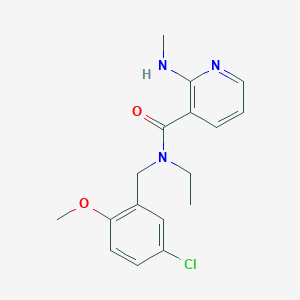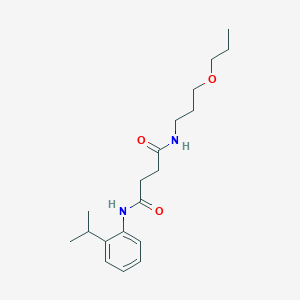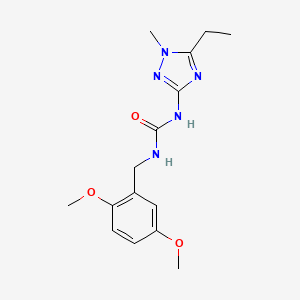![molecular formula C21H23N5O2 B5904049 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide](/img/structure/B5904049.png)
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide, also known as PTAC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PTAC is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular weight of 424.51 g/mol.
Wirkmechanismus
The mechanism of action of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has also been found to have anti-inflammatory effects. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments is its specificity. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have a high degree of specificity for HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments is its stability. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide. One area of research that is currently being explored is the use of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in combination with other drugs for the treatment of cancer. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have synergistic effects with other anti-cancer drugs, which could potentially lead to more effective treatments for cancer. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is also being studied for its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Overall, the study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has the potential to lead to new treatments for a variety of diseases and conditions.
Conclusion
In conclusion, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is a synthetic molecule that has potential applications in scientific research. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have anti-cancer and neuroprotective properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments, its specificity and potential for use in combination with other drugs make it a promising area of research. Further study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide could lead to new treatments for a variety of diseases and conditions.
Synthesemethoden
The synthesis of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the synthesis of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, which is then reacted with propionyl chloride to form N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]propanamide. The final step involves the reaction of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]propanamide with benzoyl chloride to form N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have potential applications in scientific research. One of the main areas of research where N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been studied is cancer. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have neuroprotective effects and can help prevent the formation of amyloid-beta plaques that are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-20(27)24-18-10-6-9-17(13-18)21(28)25-19(16-7-4-3-5-8-16)11-12-26-15-22-14-23-26/h3-10,13-15,19H,2,11-12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAOFJXGUIGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC(CCN2C=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![5-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5903980.png)


![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)

![2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
![2-{1-[1-(2-chloro-6-fluoro-3-methoxybenzyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5904035.png)
![2-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)benzoic acid](/img/structure/B5904045.png)